The compound (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 432.53 g/mol. This compound is classified as an organosulfur heterocyclic compound, which indicates its structural complexity and potential biological activity .
The synthesis of this compound typically involves multiple steps, integrating various chemical reactions that lead to the formation of the desired molecular structure. While specific methods are often proprietary, general synthetic strategies may include:
Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity but are often not disclosed in public literature due to commercial interests.
The molecular structure of (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can be represented using various structural formulas:
InChI=1S/C18H16N4O3S3/c1-3-7-22-13-5-4-12(25-2)9-14(13)28-18(22)21-16(24)11-26-10-15(23)20-17-19-6-8-27-17/h1,4-6,8-9H,7,10-11H2,2H3,(H,19,20,23)This representation encodes the compound's connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.53 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide |
The compound can participate in various chemical reactions due to its functional groups:
Each reaction type requires careful control of conditions such as temperature, pressure, and solvent choice to optimize yields.
The mechanism of action for (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is not fully elucidated but may involve:
Quantitative data on binding affinities or specific biological assays would be necessary for a comprehensive understanding.
The physical properties of this compound include:
| Property | Value |
|---|---|
| Appearance | Typically crystalline |
| Solubility | Varies based on solvent |
| Melting Point | Not specified |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Generally stable under controlled conditions |
| Reactivity | Reactive towards nucleophiles and electrophiles |
These properties are essential for determining the suitability of the compound in various applications.
(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has potential applications in:
Continued research into this compound's properties and potential applications could yield significant advancements in various scientific fields.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: